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Compound Focus: T-26¢

CAS No.: 869296-13-9

Cat. No.: S544360

Introduction to T-26¢ as a Research Tool

T-26c¢ is a highly potent, selective, and cell-permeable inhibitor of matrix metalloproteinase-13 (MMP-13)
that has emerged as a valuable chemical probe for studying extracellular matrix remodeling and connective
tissue homeostasis. With an exceptional ICso value of 6.75 pM and more than 2,600-fold selectivity over
related metalloenzymes, T-26¢ provides researchers with a specific tool for investigating MMP-13 function
in various pathological contexts including osteoarthritis, cancer metastasis, and cardiovascular diseases. The
compound was developed using structure-based drug design approaches that optimized interactions with
the specificity pocket of the S1' hydrophobic residue of MMP-13, resulting in its remarkable potency and
selectivity profile. These application notes provide comprehensive protocols and data to support researchers
in effectively utilizing T-26¢ in both in vitro and in vivo studies, with particular emphasis on solubility
characteristics, formulation strategies, and experimental methodologies validated across multiple research

applications.

Physicochemical Properties and Solubility Data
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Molecular Characteristics

T-26¢ possesses well-defined physicochemical properties that influence its experimental handling and
bioavailability. The compound has a molecular weight of 479.51 g/mol and appears as a white to off-white
solid powder at room temperature. Its chemical structure features multiple hydrogen bond acceptors and
donors, contributing to specific molecular interactions while maintaining adequate cell permeability. The

compound's LogP value of approximately 2.6 indicates moderate lipophilicity, which balances membrane

permeability with aqueous solubility. T-26¢ is supplied with a purity of >98% as determined by HPLC

analysis, ensuring reliable experimental results and reducing potential off-target effects attributable to

impurities.

Comprehensive Solubility Profile

The solubility characteristics of T-26¢ have been systematically quantified across different solvent systems,

providing researchers with essential data for experimental planning.

Table 1: Solubility Profile of T-26¢ in Various Solvent Systems

Solvent System Concentration

Preparation Notes

Application Context

DMSO 15.6-40 mg/mL
(standard) (32.6-83.4 mM)
DMSO 10 mg/mL

(conservative)

Aqueous buffers Very low

Formulation 1 >1.56 mg/mL (3.25

mM)

Formulation 2 >1.56 mg/mL (3.25
mM)

Clear solution at room
temperature with vigorous
shaking

Clear, stable solution

Not recommended for direct

dissolution

10% DMSO + 40% PEG300 +
5% Tween-80 + 45% saline

10% DMSO + 90% corn oil

In vitro assays and stock
solutions

Primary stock for

sensitive assays

Limited utility without co-
solvents

In vivo administration
(aqueous compatibility)

In vivo administration
(prolonged stability)
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The exceptional solubility in DMSO reaching up to 40 mg/mL facilitates the preparation of concentrated
stock solutions that can be diluted into various assay systems. This high DMSO solubility is particularly
advantageous for in vitro applications where minimal final DMSO concentrations are required to maintain
cellular viability. For in vivo applications, the sequential addition of co-solvents as detailed in the table above

enables effective formulation while maintaining compound stability and bioavailability.

Experimental Protocols for Solution Preparation

DMSO Stock Solution Preparation

e Materials: T-26¢ powder (=98% purity), anhydrous DMSO (molecular biology grade), sterile glass
vials, analytical balance, vortex mixer, and ultrasonic bath
e Procedure:
o Bring the T-26¢ powder and DMSO to room temperature before preparation
o Accurately weigh the required mass of T-26¢ using an analytical balance
o Transfer the compound to an appropriate vial and add the calculated volume of DMSO
o Cap the vial securely and mix using a vortex mixer for 30-60 seconds
o Sonicate the solution for 2-5 minutes if complete dissolution is not immediately achieved
o Visually inspect the solution to confirm a clear, particulate-free appearance
¢ Quality Control: For critical applications, verify the concentration using UV-Vis spectroscopy (if molar
extinction coefficient is known) or HPLC analysis
¢ Storage: Aliquot the stock solution into working volumes and store at -20°C to -80°C; avoid repeated
freeze-thaw cycles by maintaining separate aliquots

Experimental Workflow for T-26c Stock Solution Preparation
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In Vivo Formulation Protocols
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For animal studies, T-26c¢c requires specific formulation approaches to ensure bioavailability while
minimizing potential solvent toxicity. Two validated protocols have been established for in vivo

administration;

Formulation 1: Aqueous-Compatible System (recommended for most applications)

e Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline
e Preparation Sequence:

o Prepare a 15.6 mg/mL DMSO stock solution of T-26¢
Add 100 pL of DMSO stock to 400 yL PEG300 and mix thoroughly
Add 50 pL Tween-80 to the mixture and vortex until clear

o

(e]

[¢]

Gradually add 450 pL saline while mixing continuously
Confirm final clarity before administration
¢ Administration: Suitable for various routes including oral gavage and intraperitoneal injection

[¢]

Formulation 2: Lipid-Based System (recommended for prolonged stability)

e Composition: 10% DMSO + 90% corn oil
¢ Preparation Sequence:
o Prepare a 15.6 mg/mL DMSO stock solution of T-26¢
Add 100 pL of DMSO stock to 900 pL corn oil
Mix thoroughly by vortexing and/or gentle warming

o

[¢]

[¢]

Verify solution clarity and absence of precipitation
¢ Administration: Particularly suitable for oral dosing with enhanced compound stability

Both formulations achieve a target concentration of >1.56 mg/mL (3.25 mM), providing effective dosing
while maintaining solvent safety limits. The sequential addition of solvents is critical to prevent precipitation

and ensure formulation homogeneity.

Biological Activity and Experimental Applications

Biochemical and Cellular Efficacy

T-26¢ demonstrates exceptional potency and selectivity in both biochemical and cellular contexts, making it

a valuable probe for MMP-13 research.

Table 2: Experimental Efficacy Data for T-26¢
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Assay System

Experimental
Results

Protocol Details

Significance

MMP-13 Enzyme
Inhibition

Cartilage Explant
Model

Cellular Viability

Pharmacokinetics
(Guinea Pig)

ICs0 = 6.75 pM

87.4% collagen
degradation inhibition
at 0.1 pM

No significant toxicity
at effective
concentrations

AUC = 8,357 ng-h/mL
(salt) vs 6,478
ng-h/mL (free acid)

Fluorescent or colorimetric
substrate assay;
incubation 1-3 hours

IL-1 and oncostatin M
stimulated bovine/porcine
cartilage; 72-96 hour
treatment

MTT, Alamar Blue, or ATP-
based assays; 24-72 hour
exposure

Oral administration 10-20
mg/kg; disodium salt
formulation

Exceptional potency
with >2,600-fold
selectivity over related
MMPs

Demonstrates
functional efficacy in
disease-relevant tissue
context

Confirms therapeutic
window for in vitro
studies

Enhanced
bioavailability with salt
formulation

Detailed Protocol: Collagen Degradation Assay in Cartilage

Explants

e Purpose: Evaluate the protective effect of T-26¢ against cytokine-induced collagen degradation in

cartilage tissue

e Materials: Cartilage explants (bovine/porcine joints), Dulbecco's Modified Eagle Medium (DMEM), IL-

103, oncostatin M, T-26¢ stock solutions, collagen content assay reagents (e.g., hydroxyproline assay
or Sirius Red staining)

e Procedure:

o Prepare cartilage explants (2-3 mm discs) and equilibrate in serum-free DMEM for 24 hours
o Pre-treat explants with T-26¢ (0.1-1 uM in 0.1% DMSO final concentration) for 2 hours

o Stimulate with IL-13 (10 ng/mL) and oncostatin M (50 ng/mL) to induce collagen degradation
o Maintain treatment for 72-96 hours with medium changes every 24 hours

o Collect conditioned media and tissue explants for analysis

o Quantify collagen content using hydroxyproline assay or spectrophotometric methods
o Normalize data to tissue weight or DNA content
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e Data Interpretation: T-26c¢ typically demonstrates 87.4% inhibition of collagen degradation at 0.1
MM compared to cytokine-stimulated controls, confirming potent MMP-13 targeting in a
pathophysiologically relevant system

Mechanism of T-26¢ Action in Cartilage Protection

Inflammatory Stimuli
(IL-1B + Oncostatin M)
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Storage and Stability Guidelines

Proper storage and handling are critical for maintaining T-26c¢ stability and experimental reproducibility. The

following guidelines are based on stability studies and manufacturer recommendations:

Table 3: Storage Conditions and Stability of T-26¢

Form Temperature Recommended Duration Handling Precautions

Powder -20°C 3 years Desiccate; protect from light
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Form Temperature Recommended Duration  Handling Precautions

Powder 4°C 2 years Desiccate; short-term storage
DMSO Stock -80°C 6 months Aliquot; avoid freeze-thaw cycles
DMSO Stock -20°C 1 month Aliquot; limit repeated access

In Vivo Formulation 4°C 1 week Prepare fresh when possible

Critical Storage Considerations:

¢ Aliquoting Strategy: Divide stock solutions into small, single-use aliquots to minimize freeze-thaw
cycles and maintain stability

¢ Moisture Protection: Store powder in a desiccated environment to prevent hydrolysis; equilibrate to
room temperature before opening to prevent condensation

¢ Light Sensitivity: Protect both powder and solutions from prolonged light exposure by using amber
vials or storage in dark conditions

¢ Solution Stability: Monitor DMSO stocks for precipitation or discoloration; discard if any physical
changes occur

Troubleshooting and Technical Notes

Common Experimental Challenges

¢ Precipitation in Aqueous Systems: If T-26¢ precipitates when diluting DMSO stocks into aqueous
buffers, consider gradual stepwise dilution or alternative co-solvents such as PEG300 or
cyclodextrins

e Variable Cellular Responses: Cell-type specific differences in efficacy may occur due to variations in
membrane permeability, efflux transporters, or endogenous MMP expression levels

¢ Plastic Binding: For low-concentration experiments, consider using low-binding tubes and plates to
prevent compound loss through adsorption to plastic surfaces

Optimization Strategies
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e DMSO Tolerance Testing: Establish the maximum DMSO tolerance for each cell type or
experimental system when optimizing T-26¢ concentrations

¢ Time-Course Studies: For cellular assays, conduct preliminary time-course experiments to identify
optimal treatment durations

e Combination Approaches: When studying complex biological systems, consider combining T-26¢
with inhibitors of related pathways to address potential compensatory mechanisms

Conclusion

T-26¢ represents a highly specific research tool for investigating MMP-13 function in various pathological
contexts. Its exceptional potency at picomolar concentrations and outstanding selectivity profile provide
researchers with a valuable chemical probe for dissecting MMP-13-specific mechanisms. The
comprehensive solubility data and formulation protocols presented in these application notes enable
researchers to effectively utilize T-26¢ across diverse experimental systems, from biochemical assays to in
vivo models. The detailed methodologies for cartilage protection assays facilitate investigation of MMP-13
inhibition in tissue-relevant contexts, particularly for osteoarthritis research. By adhering to the
recommended storage conditions and experimental protocols, researchers can ensure compound stability and
generate reproducible, scientifically valid results that advance our understanding of MMP-13 biology and its

therapeutic targeting.

To cite this document: Smolecule. [Comprehensive Research Application Notes: T-26¢ Solubility,
Formulation, and Experimental Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b544360#t-26c¢-solubility-in-dmso]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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